2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

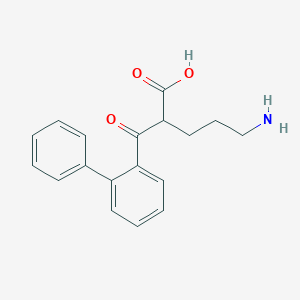

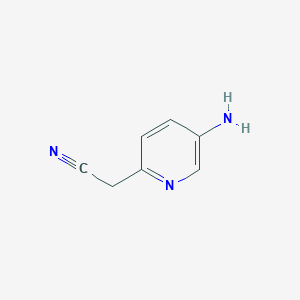

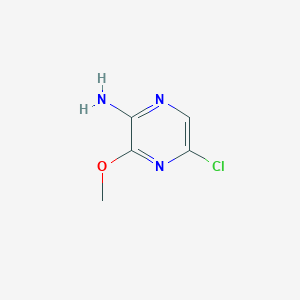

“2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61156 . It is also known by its CAS number 891789-91-6 .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” consists of a pyridine ring attached to an acetic acid group with an amino group . The InChI string representation of the molecule isInChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11) . Physical And Chemical Properties Analysis

“2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” has a molecular weight of 188.61156 g/mol . It has a topological polar surface area of 76.2 Ų and a complexity of 149 . The compound should be stored in a sealed container at room temperature .科学研究应用

Bioconjugation

- Application Summary : “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” is used as a heterofunctional cross-linking reagent. It’s used to link two or more molecules, from either natural or synthetic origin, to create novel hybrid materials having the combined properties of its individual components .

- Methods of Application/Experimental Procedures : The reagent carries two aminooxy groups for bioorthogonal modification of carbonyls and a 2-pyridyl disulfide for the chemoselective ligation to thiol-containing biomolecules . The efficacy of the linker was proven by coupling two doxorubicin molecules to the functionalized amino acid core and the subsequent bioconjugation of this drug conjugate with a thiolated antibody .

- Results/Outcomes : The use of this reagent in bioconjugation has opened opportunities to explore fluorescently labeled enzymes as diagnostic tools in clinical testing and has led to numerous advantages in targeted drug delivery systems .

Pyridinium Salts

- Application Summary : Pyridinium salts, which include “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride”, are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

- Methods of Application/Experimental Procedures : Pyridinium salts are highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids .

- Results/Outcomes : Pyridinium salts have been used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as in materials science and biological issues related to gene delivery .

Indole Derivatives

- Application Summary : Indole derivatives, which can be synthesized from “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

- Methods of Application/Experimental Procedures : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Results/Outcomes : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .

2-Amino-6-Aryl-3-Cyano-4-Piperidinylpyridine Core

- Application Summary : The construction of 2-amino-6-aryl-3-cyano-4-piperidinylpyridine core can be achieved by the four component one-pot Chichibabin reaction .

- Methods of Application/Experimental Procedures : The reaction involves acetophenone derivative, malononitrile, N-Boc-formylpiperidine, and ammonium acetate on heating in 1,4-dioxane at 110 °C .

- Results/Outcomes : The result is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals .

Hydroxy- and Amino-Phosphonates and -Bisphosphonates

- Application Summary : Hydroxy- and Amino-Phosphonates and -Bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively .

- Methods of Application/Experimental Procedures : Different substitutions on the carbon atom connected to phosphorus have led to the synthesis of many different hydroxy- and amino-phosphonates and -bisphosphonates, each with its distinct physical, chemical, biological, therapeutic, and toxicological characteristics .

- Results/Outcomes : Dialkyl or aryl esters of phosphonate and bisphosphonate compounds undergo the hydrolysis process readily and gave valuable materials with wide applications in pharmaceutical and agriculture .

安全和危害

The compound has been classified with the GHS07 safety symbol, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

未来方向

The future directions for “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal and agricultural chemistry . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is also an area of interest .

属性

IUPAC Name |

2-amino-2-pyridin-3-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-2-1-3-9-4-5;/h1-4,6H,8H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCGWQPYKBPVAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)